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Compound of Interest

Compound Name: Cesium methanesulfonate

Cat. No.: B1588443 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed guidance on using Cesium Methanesulfonate (CsMeSO₃) in

internal solutions to minimize the liquid junction potential (LJP) during patch-clamp

experiments.

Frequently Asked Questions (FAQs)
Q1: What is a Liquid Junction Potential (LJP)?

A: A Liquid Junction Potential is a small voltage that develops at the interface between two

different electrolyte solutions, such as the internal solution in your patch pipette and the

external bath solution.[1] It arises from the unequal diffusion rates of ions across the junction;

smaller, more mobile ions will diffuse faster than larger, less mobile ions, creating a charge

separation and thus a potential.[1] In whole-cell patch-clamp, this potential adds to the true

membrane potential, introducing a systematic error in your voltage measurements.[2][3]

Q2: Why is it important to correct for the LJP?

A: The LJP can be significant, often ranging from 5 to over 15 mV.[3] Failing to correct for this

potential will lead to inaccurate measurements of resting membrane potential, action potential

threshold, and reversal potentials. For example, a calculated LJP of +15.6 mV means that all

your measured potentials are shifted by this amount; a recorded holding potential of -70 mV is

actually -85.6 mV.[1][3] This can lead to incorrect conclusions about ion channel properties and

neuronal behavior.
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Q3: How does a Cesium Methanesulfonate (CsMeSO₃) internal solution help?

A: The primary reason for using a Cesium (Cs⁺) based internal solution is to block potassium

(K⁺) channels from the inside, which improves the quality of voltage-clamp recordings,

especially for studying synaptic currents.[2][4] The choice of Methanesulfonate (MeSO₃⁻) as

the primary anion is because it is relatively large and inert, and does not permeate chloride

channels.[2] While CsMeSO₃ solutions still generate a significant LJP due to the low mobility of

methanesulfonate compared to cesium, understanding and correcting for this specific LJP is

crucial for accuracy.[2]

Q4: Is a CsMeSO₃-based internal solution always better than a K-Gluconate solution?

A: Not necessarily; the choice depends on the experimental goal.

CsMeSO₃-based solutions are preferred for voltage-clamp experiments where blocking

potassium channels is desirable to isolate other currents (e.g., synaptic currents).[2][4]

K-Gluconate-based solutions are used for current-clamp experiments where preserving the

cell's natural firing properties and potassium channel function is important.[2][4]

Both solutions generate a significant LJP that must be corrected. Some researchers report that

Potassium Methanesulfonate (KMeSO₄) can result in a lower LJP and better recording stability

compared to K-Gluconate.[5]

Q5: How can I determine the LJP for my solutions?

A: You have two primary options:

Calculation: Use software like the LJP Calculator integrated into pCLAMP/Clampex or

standalone programs like JPCalcW.[1][3] These tools use the Henderson or Nernst-Planck

equations and require you to input the precise concentrations of all ions in your internal and

external solutions.

Experimental Measurement: You can directly measure the LJP in your rig. This is often

considered more accurate as it accounts for the exact composition and temperature of your

solutions. A detailed protocol for this measurement is provided below.[6]
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Problem Possible Cause(s) Recommended Solution(s)

Recorded membrane potential

seems incorrect or shifted.

Uncorrected Liquid Junction

Potential.

Calculate or measure the LJP

for your specific

internal/external solution pair

and subtract this value from all

your recorded voltages. For

example, if your measured

resting potential is -60 mV and

the calculated LJP is +15 mV,

the corrected resting potential

is -75 mV.[1]

High background noise in the

recording.

Poor gigaohm seal; debris in

the pipette tip; suboptimal

grounding.

Ensure pipette resistance is

appropriate (4-8 MΩ).[7]

Always filter your internal

solution with a 0.22 µm filter

before use to remove

precipitates.[8] Check that your

headstage, micromanipulator,

and perfusion system are all

properly grounded to a

common point.

Unstable holding current that

drifts over time, especially with

Cs⁺-based internals.

Slow block of leak potassium

channels by intracellular

cesium; rundown of ion

channels or receptors.

Allow the holding current to

stabilize for a longer period

(can be up to 20 minutes) after

achieving whole-cell

configuration.[9] Include ATP

and GTP in your internal

solution to support cellular

health and receptor function.[4]

Difficulty forming a stable

gigaohm seal.

Unhealthy cells; incorrect

osmolarity of internal solution;

dirty pipette tip.

Ensure your internal solution's

osmolarity is 10-20 mOsm

lower than your external ACSF

to promote a good seal.[4]

Always apply positive pressure
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to the pipette as you approach

the cell to keep the tip clean.[7]

Access resistance suddenly

increases during an

experiment.

Clogging of the pipette tip.

This can be an issue with

gluconate-based solutions,

which may precipitate over

time.[5] While less common

with methanesulfonate, ensure

all solution components are

fully dissolved. Filtering the

solution immediately before

use is critical.[8]

Measured LJP value is

inconsistent or seems wrong.

Using an incorrect reference

electrode for the

measurement; electrode drift.

When measuring the LJP, it is

crucial to use a 3 M KCl salt

bridge or electrode as your

reference/ground.[6] Using a

standard Ag/AgCl pellet will

introduce its own potential

changes when the bath

solution is changed,

confounding the measurement.

[10]

Quantitative Data Summary
The Liquid Junction Potential must be calculated or measured for each specific pair of internal

and external solutions. The values below are representative examples for typical whole-cell

patch-clamp experiments against a standard Artificial Cerebrospinal Fluid (ACSF).
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Internal
Solution Type

Primary Cation Primary Anion

Typical
Calculated/Me
asured LJP
(mV)

Notes

Cesium-Based Cesium (Cs⁺)
Methanesulfonat

e (MeSO₃⁻)
~ +11 to +21

The positive

value indicates

the bath is more

positive than the

pipette. The

exact value is

highly dependent

on other ions

(e.g., Cl⁻,

HEPES) in the

solution. A user-

reported

measurement

with a Cs-based

internal was ~21

mV.[10]

Potassium-

Based
Potassium (K⁺) Gluconate⁻ ~ +15.6

A commonly

cited calculated

value for a K-

Gluconate

internal vs.

ACSF.[3]

Gluconate's low

mobility is a

major contributor.

High Chloride Cesium (Cs⁺) Chloride (Cl⁻) ~ -3

The similar

mobilities of Cs⁺

and Cl⁻ result in

a much smaller

LJP.
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Note: LJP values are reported by the convention of Bath potential relative to Pipette potential.

Experimental Protocols
Protocol 1: Preparation of Cesium Methanesulfonate
Internal Solution
This protocol provides a common recipe for a CsMeSO₃-based internal solution suitable for

voltage-clamp recordings.

Prepare Base Solution: To ~80% of your final volume of ultrapure water, add the following

reagents to their final concentration:

115-135 mM Cesium Methanesulfonate (CsMeSO₃)

10 mM HEPES

10 mM EGTA

2-5 mM MgCl₂

5-10 mM NaCl

Adjust pH: Adjust the pH of the solution to 7.2 - 7.3 using a 1M solution of Cesium Hydroxide

(CsOH). Do not use HCl or KOH, as this will alter your ion concentrations.[2]

Add Energy Source (Fresh): On the day of the experiment, add the following to the solution:

4 mM Mg-ATP

0.3-0.4 mM Na-GTP

Final Volume and Osmolarity: Bring the solution to its final volume with ultrapure water.

Measure the osmolarity and adjust with water or CsMeSO₃ to be ~10-15 mOsm lower than

your ACSF (typically 290-295 mOsm).

Filter: Filter the final solution through a 0.22 µm syringe filter immediately before use to

remove any micro-precipitates.[8] Aliquot and store at -20°C for long-term use (before adding
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ATP/GTP).

Protocol 2: Experimental Measurement of the Liquid
Junction Potential
This protocol, adapted from Neher (1992), allows for the direct measurement of the LJP.

Prepare Reference Electrode: Create a 3 M KCl reference electrode. This can be a patch

pipette with a broken-off tip filled with 3 M KCl, containing a chlorided silver wire. This will

serve as your stable bath ground electrode.[6]

Zero the Amplifier: Fill a standard recording pipette with your internal solution. Place the tip

into a bath containing the same internal solution. In current-clamp mode (I=0), use the

pipette offset control on your amplifier to zero the measured voltage. The reading should be

stable at 0 mV.[6]

Measure the Potential: Carefully and completely exchange the bath solution with your

standard external (ACSF) solution. Do not move the pipette.

Read the LJP: The new, stable voltage reading on your amplifier is the potential difference.

By convention, the LJP is the potential of the bath relative to the pipette, which is the

negative of the value measured by the amplifier. For example, if the amplifier reads -15 mV,

the LJP is +15 mV.[6]

Verify: Exchange the bath solution back to the internal solution. The voltage should return to

near 0 mV. A failure to return to zero indicates electrode drift or instability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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